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Introduction

Serelaxin, a recombinant form of human gene-2 relaxin, is a peptide hormone that plays a
critical role in the maternal physiological adaptations to pregnancy. Its pleiotropic effects on the
cardiovascular, renal, and placental systems are of significant interest for understanding normal
gestation and for its potential therapeutic applications in pregnancy complications such as
preeclampsia. This technical guide provides an in-depth overview of the core physiological
effects of serelaxin during pregnancy, supported by quantitative data, detailed experimental
protocols, and visualizations of key signaling pathways.

Cardiovascular Effects

During pregnancy, the maternal cardiovascular system undergoes profound remodeling to
accommodate the increased metabolic demands of the growing fetus. Serelaxin is a key
mediator of these changes, primarily through its potent vasodilatory effects.

Systemic Hemodynamics

Serelaxin administration mimics the systemic hemodynamic changes observed in normal
pregnancy, including an increase in cardiac output and a decrease in systemic vascular
resistance.[1] In animal models, neutralization of endogenous relaxin during early pregnancy
prevents these crucial adaptations.[1][2]
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Table 1: Effects of Serelaxin on Systemic Hemodynamics in Pregnant Rats

Parameter Model Treatment Change Reference
Normal ) Prevents
] Relaxin )
Cardiac Output Pregnancy o gestational [1][2]
] neutralization )
(conscious rats) increase
] Non-pregnant Chronic serelaxin ]
Cardiac Output ] ) ~20% increase [3]
rats infusion
Systemic Normal ) Prevents
Relaxin )
Vascular Pregnancy o gestational [11[2]
_ _ neutralization
Resistance (conscious rats) decrease
Systemic ] ]
Non-pregnant Chronic serelaxin
Vascular ] ) ~20% decrease [3]
) rats infusion
Resistance

Mean Arterial

Pressure

RUPP Rat Model

of Preeclampsia

Serelaxin (0.4
Hg/h)

| from 12943 to
105+4 mmHg

[4]

Mean Arterial

Pressure

RUPP Rat Model

of Preeclampsia

Serelaxin (4
Hg/h)

L from 12943 to
108+£5 mmHg

[4]

Arterial Compliance

Serelaxin enhances global arterial compliance, which is the ability of the arteries to expand

and contract with cardiac pulsations. This increased compliance helps to buffer the rise in

cardiac output without a significant increase in blood pressure. In conscious pregnant rats, the

gestational increase in aortic compliance is abrogated by relaxin neutralization.[2]

Table 2: Effects of Serelaxin on Arterial Properties in Pregnant Rats
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Parameter Model Treatment Change Reference
) Normal ) Prevents
Global Arterial Relaxin _
) Pregnancy o gestational [2]
Compliance _ neutralization _
(conscious rats) increase
) Normal )
Aortic Increases in
) Pregnancy [3]
Compliance early pregnhancy

(conscious rats)

Renal Effects

The renal system also undergoes significant adaptations during pregnancy, characterized by
vasodilation and hyperfiltration. Serelaxin is a major contributor to these changes.

Renal Hemodynamics

Serelaxin increases renal blood flow (RBF) and glomerular filtration rate (GFR) by reducing
renal vascular resistance.[3] These effects are crucial for the increased plasma volume and
waste clearance required during pregnancy. In non-pregnant rats, chronic administration of
serelaxin mimics the renal hemodynamic changes of pregnancy.[3]

Table 3: Effects of Serelaxin on Renal Hemodynamics
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Parameter

Model

Treatment

Change

Reference

Renal Plasma

Non-pregnant

Chronic serelaxin

Mimics increase

) ) seenin [3]
Flow rats infusion
pregnancy
] ) Mimics increase
Glomerular Non-pregnant Chronic serelaxin )
o ] ) seenin [3]
Filtration Rate rats infusion
pregnancy
89 + 25 ml/min

Glomerular

Filtration Rate

Late Pregnancy
(human, with

preeclampsia)

No significant
correlation with

serum relaxin

(vs. 149 £ 33in
normal

pregnancy)

[5]

Renal Blood

Flow

Late Pregnancy

(human)

No significant
correlation with

serum relaxin

No significant

influence

[5]

Placental Effects

Serelaxin plays a role in placental development and function, partly through its influence on

angiogenesis and vascular reactivity.

Uterine Artery Remodeling and Blood Flow

Proper remodeling of the uterine spiral arteries is essential for adequate placental perfusion.

Serelaxin contributes to uterine artery compliance and promotes increased uterine blood flow.

[2] In a rat model of preeclampsia (Reduced Uterine Perfusion Pressure - RUPP), serelaxin

treatment improved the uterine artery resistance index.[4]

Regulation of Angiogenic Factors

Serelaxin can influence the expression of key angiogenic factors, such as Vascular Endothelial

Growth Factor (VEGF) and Placental Growth Factor (PIGF). In human endometrial stromal

cells, relaxin stimulates VEGF expression. Relaxin has also been shown to be involved in

angiogenesis at the human endometrium by promoting the expression of VEGF.[6] In

preeclamptic models, characterized by an anti-angiogenic state with high levels of soluble fms-

like tyrosine kinase-1 (sFlt-1), serelaxin has been shown to reduce circulating sFlt-1 levels.[4]
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Table 4: Effects of Serelaxin on Placental and Angiogenic Markers

Parameter

Model

Treatment

Change

Reference

Uterine Artery
Resistance Index

RUPP Rat Model

of Preeclampsia

Serelaxin (0.4
Hg/h)

L from 0.66+0.06
to 0.59+0.02

[4]

Uterine Artery RUPP Rat Model  Serelaxin (4 | from 0.66+0.06 )
Resistance Index  of Preeclampsia pa/h) to 0.58+0.02
| from
) ) RUPP Rat Model  Serelaxin (0.4 852.3t115.4 to
Circulating sFlt-1 _ [4]
of Preeclampsia pg/h) 392.0+£103.5
pa/mi
| from
) ) RUPP Rat Model  Serelaxin (4 852.3+x115.4 to
Circulating sFlt-1 ) [4]
of Preeclampsia pa/h) 354.8+129.6
pg/ml
| from
Circulating TNF- RUPP Rat Model  Serelaxin (4 216.4+82.33 to )
a of Preeclampsia pg/h) 26.38+16.26
pa/mi
Relaxin-deficient o
Placental VEGF ) Significantly
) mice (early ] [7]
Expression higher on day 1
pregnancy)

Signaling Pathways

Serelaxin exerts its diverse physiological effects primarily through the activation of its cognate
G-protein coupled receptor, Relaxin Family Peptide Receptor 1 (RXFP1).
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Caption: Serelaxin/RXFP1 Signaling Pathways

Activation of RXFP1 by serelaxin leads to the stimulation of multiple downstream signaling
cascades. Coupling to Gas activates adenylyl cyclase, leading to an increase in intracellular
cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). Alternatively, coupling to Gai/o
can activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which in turn phosphorylates
and activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide
(NO). NO then activates soluble guanylate cyclase (sGC) to produce cyclic GMP (cGMP),
which activates Protein Kinase G (PKG). Both the cAMP/PKA and NO/cGMP pathways
contribute to vasodilation. The PI3K pathway can also lead to the activation of the ERK/MAPK
pathway, which is involved in processes like angiogenesis.

Experimental Protocols
Animal Model: Reduced Uterine Perfusion Pressure
(RUPP) in Rats

This model is commonly used to induce a preeclampsia-like syndrome in pregnant rats.

e Animals: Time-mated pregnant Sprague-Dawley rats.
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e Procedure: On gestation day 14, a laparotomy is performed. A silver clip (0.203 mm internal
diameter) is placed on the abdominal aorta above the iliac bifurcation, and smaller clips
(0.100 mm internal diameter) are placed on the ovarian arteries that supply blood to the
uterus. This reduces blood flow to the uteroplacental unit.

o Sham Control: A similar surgical procedure is performed without the placement of clips.

¢ Outcome: The RUPP procedure leads to hypertension, proteinuria, and elevated levels of
circulating anti-angiogenic factors like sFlt-1, mimicking key features of human preeclampsia.

[4]

Time-mated Pregnant Rat
(Gestation Day 14)

Laparotomy

Place clip on Place clips on
abdominal aorta ovarian arteries

Surgical Closure

Preeclampsia-like Phenotype
(Hypertension, Proteinuria, 1sFlt-1)

Click to download full resolution via product page
Caption: RUPP Model Experimental Workflow

Chronic Infusion of Serelaxin

¢ Method: Osmotic mini-pumps (e.g., Alzet) are used for continuous subcutaneous or

intraperitoneal infusion of serelaxin.
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Preparation: Serelaxin is dissolved in a sterile vehicle (e.g., saline) to the desired
concentration. The mini-pumps are filled with the serelaxin solution according to the
manufacturer's instructions.

Implantation: A small incision is made in the skin (for subcutaneous) or abdominal wall (for
intraperitoneal), and the filled mini-pump is inserted. The incision is then closed with sutures
or staples.

Dosage: Dosages used in rat studies typically range from 0.4 to 4 pg/h to achieve
physiological to supra-physiological plasma concentrations.[4]

Measurement of Cardiovascular Parameters

Mean Arterial Pressure (MAP): Can be measured non-invasively in conscious rats using tail-
cuff plethysmography or invasively via a catheter implanted in an artery (e.g., carotid or
femoral) connected to a pressure transducer.[4]

Cardiac Output (CO) and Systemic Vascular Resistance (SVR): CO can be measured in
conscious, chronically instrumented rats using techniques like thermodilution or Doppler flow
probes.[2] SVR is then calculated as MAP divided by CO.

Arterial Compliance: Global arterial compliance can be assessed in conscious rats by
analyzing the diastolic decay of the aortic pressure waveform or by calculating the ratio of
stroke volume to pulse pressure.[8]

Measurement of Renal Function

Glomerular Filtration Rate (GFR) and Renal Plasma Flow (RPF): These are typically
measured by the clearance of exogenous markers. Inulin clearance is the gold standard for
GFR, and para-aminohippurate (PAH) clearance is used for RPF. This involves a continuous
intravenous infusion of the markers and timed collection of urine and blood samples.

Measurement of Placental and Angiogenic Factors

ELISA: Enzyme-linked immunosorbent assays are used to quantify the concentration of
circulating proteins such as sFlt-1, PIGF, and TNF-a in plasma or serum samples.[4]
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e Immunohistochemistry (IHC): This technique is used to localize the expression of proteins
like VEGF within placental tissue sections. It involves incubating tissue slices with a primary
antibody against the protein of interest, followed by a secondary antibody conjugated to an

enzyme that produces a colored product.[9]
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Caption: Immunohistochemistry Workflow for Placental VEGF
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Conclusion

Serelaxin is a pivotal hormone in orchestrating the profound maternal physiological
adaptations to pregnancy. Its vasodilatory actions on the systemic and renal vasculature,
coupled with its influence on arterial compliance and placental function, are essential for a
healthy pregnancy outcome. The data and protocols presented in this guide provide a
comprehensive resource for researchers and drug development professionals investigating the
multifaceted roles of serelaxin in reproductive physiology and pathology. Further research into
the nuanced mechanisms of serelaxin action will continue to illuminate its therapeutic potential
for pregnancy-related disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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pregnancy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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